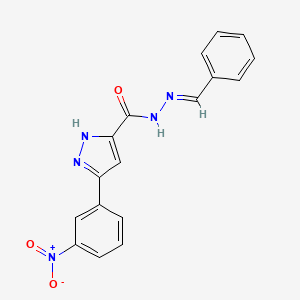

N'-Benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Description

Properties

CAS No. |

302918-38-3 |

|---|---|

Molecular Formula |

C17H13N5O3 |

Molecular Weight |

335.32 g/mol |

IUPAC Name |

N-[(E)-benzylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C17H13N5O3/c23-17(21-18-11-12-5-2-1-3-6-12)16-10-15(19-20-16)13-7-4-8-14(9-13)22(24)25/h1-11H,(H,19,20)(H,21,23)/b18-11+ |

InChI Key |

NHQZZVPHQWIBHM-WOJGMQOQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide with benzaldehyde. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-Benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted benzylidene derivatives, depending on the electrophile used.

Scientific Research Applications

N'-Benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has the molecular formula C17H13N5O3 . It is harmful if swallowed and causes skin irritation . Some of its synonyms include 302918-38-3, 3-(3-nitrophenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide, AKOS001635304, and SR-01000108862 .

While specific applications of this compound are not detailed in the provided search results, pyrazole derivatives, in general, have a range of applications:

- Pharmaceutical Applications Perimidines, which are related nitrogen-containing heterocyclic compounds, have demonstrated efficacy against a variety of ailments, exhibiting antitumor, antimicrobial, antifungal, antiulcer, antioxidant, and anti-inflammatory properties, and also act as corticotropin-releasing factor (CRF) receptor-selective antagonists .

- Other Applications Perimidines are utilized as coloring agents and dye intermediates in the synthesis of fibers and plastics, in carbene ligand generation, and as corrosion inhibitors . Additionally, they function as fluorescent chemosensors and stoppers for supramolecules, contribute to photochemic memory devices, serve as intermediates in organic synthesis, and possess DNA-binding properties .

Mechanism of Action

The mechanism of action of N’-Benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. The pyrazole ring may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

N⁹-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Derivatives

- Key Differences : Replaces the benzylidene group with a benzoyl moiety and substitutes 3-nitrophenyl with 4-bromophenyl.

- Bioactivity : These derivatives exhibit potent antibacterial activity against Staphylococcus aureus (MIC: 0.25–2 µg/mL) by inhibiting DNA gyrase, as demonstrated in docking studies with S. aureus gyrase (PDB: 2XCT) . The bromine atom enhances halogen bonding, while the benzoyl group increases hydrophobicity, improving membrane penetration.

(E)-N′-((1H-Indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide

- Key Differences : Substitutes benzylidene with an indole-derived methylene group.

- Bioactivity: Acts as a nonpeptidic inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1), with high lipophilicity (xlogP > 5) favoring membrane permeability. The indole moiety enables π-π stacking with aromatic residues in the enzyme active site .

N′-[(E)-(3-Nitrophenyl)methylene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

- Key Differences: Incorporates a thieno[2,3-c]pyrazole core and a 3-nitrophenyl substituent.

- Bioactivity: The thiophene ring introduces sulfur-based interactions, while the nitro group maintains strong electron withdrawal.

Functional Group Impact on Physicochemical Properties

*Estimated using related structures.

Key Observations:

- Electron-withdrawing groups (e.g., nitro, bromo) enhance binding to enzymes like DNA gyrase via dipole interactions.

- Hydrophobic substituents (e.g., benzoyl, tert-butyl) improve membrane permeability but may reduce solubility.

- Aromatic heterocycles (e.g., indole, thiophene) enable π-π interactions critical for target engagement.

Structural Insights from Spectroscopic Data

- 1H NMR : The imine proton (CH=N) in benzylidene derivatives resonates at δ 8.2–8.5 ppm, with shifts influenced by substituent electronic effects (Hammett correlation: δCH=N = 8.32 + 0.45σ) .

- X-ray crystallography : Confirms (E)-configuration in imine bonds, as seen in (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene] derivatives .

Biological Activity

N'-Benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on antibacterial, anticancer, and anti-inflammatory effects, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through the condensation reaction of 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide with benzaldehyde derivatives. The general structure can be represented as follows:

This structure includes a pyrazole ring, which is known for its pharmacological significance.

Antibacterial Activity

Several studies have reported the antibacterial properties of pyrazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been evaluated.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25.1 |

| Other Pyrazole Derivatives | Methicillin-resistant S. aureus | 91.0 |

These results indicate that the compound exhibits promising antibacterial activity, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been assessed in various cancer cell lines. The compound was tested using the MTT assay to determine its cytotoxic effects.

| Cell Line | IC50 (μM) | Treatment Duration (h) |

|---|---|---|

| PC-3 (Prostate Cancer) | 40.1 ± 7.9 | 24 |

| DU145 (Prostate Cancer) | 98.14 ± 48.3 | 24 |

| HFF3 (Normal Fibroblast) | >100 | 24 |

The results suggest a dose-dependent decrease in cell viability in cancer cell lines while showing minimal toxicity to normal cells .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various assays. The compound was shown to inhibit the release of pro-inflammatory cytokines in LPS-stimulated cells.

| Assay Type | Inhibition (%) at 10 mM |

|---|---|

| TNF-a Release Assay | 97.7% |

This indicates that the compound may be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

A review of recent literature highlights several key studies focusing on the biological activities of pyrazole derivatives:

- Antibacterial Studies : A comparative study showed that N'-Benzylidene derivatives had superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .

- Anticancer Research : In vitro studies indicated that pyrazole derivatives could inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, thus providing a mechanism for their anticancer activity .

- Inflammation Models : Animal models treated with pyrazole derivatives exhibited reduced markers of inflammation, suggesting potential therapeutic applications for chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for N'-Benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide derivatives, and how are intermediates characterized?

- Synthesis Protocol : The core structure is synthesized via a multi-step approach:

Cyclocondensation : Reacting hydrazine derivatives with β-keto esters to form the pyrazole ring.

Benzoylation : Introducing the 3-nitrophenyl group via nucleophilic substitution or coupling reactions.

Hydrazide Formation : Condensation with substituted benzaldehydes to yield the final carbohydrazide derivatives.

Intermediates are purified via recrystallization or column chromatography and characterized using ¹H/¹³C NMR, FT-IR, and HRMS .

- Example : In a study of 19 derivatives, intermediates were validated by monitoring carbonyl stretching vibrations (~1650–1680 cm⁻¹) in FT-IR and aromatic proton signals (δ 7.2–8.5 ppm) in NMR .

Q. What analytical techniques confirm the structure and purity of synthesized derivatives?

- Single-Crystal X-ray Diffraction (SCXRD) : Used to resolve molecular conformation, e.g., dihedral angles between the pyrazole ring and substituents (e.g., 47.57° with N-bound phenyl groups) .

- Spectroscopy :

- NMR : Confirms regiochemistry via coupling constants (e.g., J = 2.1–2.4 Hz for pyrazole protons).

- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 405.0921 for C₁₇H₁₃N₄O₃) .

Advanced Research Questions

Q. How does molecular docking inform the design of these compounds as DNA gyrase inhibitors?

- Methodology :

Target Selection : Use X-ray crystallographic structures of Staphylococcus aureus DNA gyrase (PDB: 2XCT) for docking simulations.

Binding Site Analysis : Identify key residues (e.g., Asp83, Glu50) for hydrogen bonding and hydrophobic interactions.

Scoring Functions : Rank compounds based on binding energy (ΔG ≤ −8.5 kcal/mol indicates high affinity) .

- Case Study : Compound 3k (IC₅₀ = 0.15 µg/mL) showed strong π-π stacking with Tyr109 and hydrogen bonding with Ser84, aligning with experimental inhibition data .

Q. How do substituents on the benzylidene and phenyl rings affect antibacterial potency?

- Structure-Activity Relationship (SAR) :

Q. What computational methods predict the pharmacokinetic properties of these compounds?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity and stability. For example, a HOMO-LUMO gap of ~4.2 eV suggests moderate stability under physiological conditions .

- ADMET Prediction : Tools like SwissADME assess:

- Lipophilicity (LogP ≈ 3.2, optimal for membrane permeability).

- Solubility (LogS ≈ −4.5, indicating moderate aqueous solubility).

- CYP450 Inhibition : Low risk (CYP3A4 IC₅₀ > 10 µM) .

Q. How are crystallographic data used to understand molecular conformation and intermolecular interactions?

- Conformational Analysis : SCXRD reveals torsion angles (e.g., 81.5° for C—N—N—C linkages), which influence molecular flexibility and binding .

- Intermolecular Interactions :

- Hydrogen Bonds : N—H⋯O bonds (2.8–3.0 Å) form R²₂(10) motifs, stabilizing crystal packing .

- π-π Stacking : Distance of 3.6 Å between aromatic rings enhances solid-state stability .

Q. How do researchers resolve contradictions between in vitro and in silico data?

- Case Example : A derivative with strong docking scores (ΔG = −9.2 kcal/mol) showed poor in vitro activity (IC₅₀ > 50 µg/mL).

- Resolution : Solubility assays revealed aggregation at high concentrations, prompting structural modification with polar groups (e.g., –OH) to improve bioavailability .

- Methodological Adjustments :

- Molecular Dynamics (MD) Simulations : Assess ligand stability in the binding pocket over 100 ns trajectories.

- Free Energy Perturbation (FEP) : Quantify binding energy contributions of specific residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.